5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-5-8(10)2-7-6(3-11)4-12-9(7)13-5/h2,4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHQBMFQILZELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent like methyl iodide in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced via a cyanation reaction using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.
Suzuki-Miyaura Coupling
This reaction replaces the bromine with aryl/heteroaryl groups using boronic acids. Conditions and outcomes vary based on catalyst systems:
| Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 72% | |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 68% | |
| Vinylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | THF/H₂O | 65% |
Key Observations :
-
Electron-rich boronic acids yield higher conversions due to enhanced transmetallation kinetics .
-
Steric hindrance from the methyl group at position 6 reduces yields with bulky substrates .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom undergoes substitution with nucleophiles under basic or acidic conditions:
Mechanistic Insight :
-
The electron-withdrawing cyano group activates the aromatic ring, facilitating nucleophilic attack at position 5 .
-
Methyl at position 6 slightly deactivates the ring but does not block substitution .
Functionalization of the Cyano Group
The cyano group at position 3 undergoes reduction, hydrolysis, or cycloaddition:
Reduction to Amine
-
Conditions : H₂ (1 atm), Raney Ni, EtOH, 25°C, 6h
-
Product : 3-Aminomethyl-5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Hydrolysis to Carboxylic Acid
-
Conditions : 6M HCl, reflux, 24h
-
Product : 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Cycloaddition with NaN₃
-
Conditions : CuI, DMF, 100°C, 12h
-
Product : Tetrazolo[1,5-a]pyrrolo[2,3-b]pyridine derivative
Comparative Reactivity Analysis
The reactivity profile of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile was compared to structurally similar compounds:
| Compound | Suzuki Coupling Yield | NAS Yield | Cyano Reduction Yield |
|---|---|---|---|
| This compound | 72% | 82% | 89% |
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 85% | 78% | 92% |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | 68% | 65% | 81% |
Trends :
-
Methyl at position 6 slightly reduces cross-coupling efficiency due to steric effects .
-
Cyano at position 3 enhances NAS reactivity compared to carboxylate derivatives .
Stability Under Reaction Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula : C8H7BrN2
- Molecular Weight : 215.06 g/mol
- CAS Number : 1638760-65-2
The structure consists of a brominated pyrrolo-pyridine framework, which is known for its ability to interact with biological targets such as enzymes and receptors.
Anticancer Activity
One of the primary applications of 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is its role as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Case Study : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activities. Among these, one derivative demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential for further development as a cancer therapeutic agent .
Protein Kinase Inhibition
The compound is also explored as a synthetic intermediate in the development of azaindole-based protein kinase inhibitors. These inhibitors are crucial for modulating signaling pathways in cancer and other diseases.
- Synthesis Application : It serves as a precursor in the synthesis of compounds that inhibit mixed lineage kinases (MLKs), which are associated with various cellular processes including proliferation and apoptosis .
Neuroprotective Effects
Emerging research has suggested that derivatives of this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of signaling pathways related to neuronal survival and inflammation .
Data Table: Comparison of Biological Activities
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Potent inhibitor |
| Compound 4h | FGFR2 | 9 | Potent inhibitor |
| Compound 4h | FGFR3 | 25 | Moderate inhibitor |
| Azaindole Derivative | MLK3 | TBD | Under investigation |
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Molecular Formula : C₈H₄BrN₃ (vs. C₉H₆BrN₃ for the target compound).
- Key Difference : Lacks the 6-methyl group.
(b) 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride
- Molecular Formula : C₇H₆BrN₃·HCl.
- Key Difference : Replaces the nitrile (-CN) with an amine (-NH₂) group.
- Impact : The amine group introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitrile. This affects pharmacokinetic properties, such as membrane permeability and metabolic stability .
(c) 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₇H₅BrN₂.
- Key Difference : Bromine at position 3 instead of 4.
- Impact : Alters electronic distribution across the aromatic system, influencing regioselectivity in further functionalization (e.g., Suzuki coupling) .
(d) 1-tert-Butyl-6,7-dihydro-5-(3-hydroxypropyl)-6-oxo-4-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (aq.) |
|---|---|---|---|
| Target Compound | 252.07 g/mol | 2.1 | Low |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 237.04 g/mol | 1.8 | Moderate |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride | 243.5 g/mol | 0.5 | High |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 213.03 g/mol | 1.9 | Moderate |
- Key Observations: The 6-methyl group in the target compound increases logP by ~0.3 units compared to its non-methylated analog, reducing aqueous solubility . The nitrile group generally lowers solubility compared to amine derivatives .
Biological Activity
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 958358-00-4) is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 197-198 °C |
| Purity | 95.87% (HPLC) |
Antibacterial Activity
Research indicates that pyrrole derivatives, including this compound, exhibit potent antibacterial properties. A study evaluated a series of pyrrole compounds against various bacterial strains:
- Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 µg/mL.
- Escherichia coli : MIC values were slightly higher, indicating selective potency against Gram-positive bacteria.
The compound demonstrated an MIC value comparable to established antibiotics like ciprofloxacin and isoniazid, suggesting its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. In vitro assays showed that this compound effectively inhibits the proliferation of several cancer cell lines:
- HeLa cells : The compound showed significant antiproliferative effects with IC50 values in the low micromolar range.
- A375 melanoma cells : Similar inhibitory effects were observed, indicating a broad spectrum of activity against different cancer types.
The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit key enzymes involved in disease processes:
- Cyclin-dependent kinases (CDKs) : The compound exhibited selective inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, showcasing its potential as a therapeutic agent in cancer treatment.
This selectivity suggests that modifications to the pyrrole structure could enhance its efficacy and specificity for therapeutic targets .
Case Studies
-
Study on Antibacterial Activity :
- Researchers synthesized a series of pyrrole derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with bromine substitution exhibited enhanced activity compared to their non-brominated counterparts.
-
Anticancer Evaluation :
- A comprehensive study evaluated the effects of the compound on various human tumor cell lines.
- The results demonstrated not only cytotoxic effects but also induced apoptosis in treated cells.
Q & A
Q. What are the common synthetic routes for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how are they optimized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : Reacting a halogenated precursor (e.g., 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine) with a boronic acid (e.g., methyl-substituted boronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in THF or DCM. Purification via silica gel chromatography (e.g., 90:10 DCM/EtOAc) yields the product .
- Sonogashira Coupling : Employing a terminal alkyne (e.g., phenylacetylene) with an iodo precursor under Pd/Cu catalysis. Optimal conditions include using Et₃N as a base and heptane/EtOAC (8:2) for purification .
- Halogen Exchange : Substituting bromine with other halogens (e.g., Cl → F) using KF in sulfolane, though this requires careful control of stoichiometry and temperature .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization techniques include:
- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 8.3–8.9 ppm for pyrrolo-pyridine core), with NH protons as broad singlets (~δ 12.4 ppm) .
- ¹³C NMR : Carbonitrile peaks at ~δ 117–120 ppm, with aromatic carbons in the 125–150 ppm range .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- IR : CN stretch observed at ~2243 cm⁻¹ .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to introduce diverse substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core?
- Methodological Answer :
- Catalyst Screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance yield and regioselectivity .
- Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF, THF) with weak bases (e.g., K₃PO₄) improve boronic acid coupling efficiency .
- Stoichiometry : Use 1.2–1.5 equivalents of boronic acid or alkyne relative to the halogenated precursor to drive reactions to completion .
Q. How are sensitive intermediates like 3-amino-pyrrolo[2,3-b]pyridines stabilized during synthesis?
- Methodological Answer :
- In Situ Derivatization : Immediately react 3-nitro intermediates (e.g., via hydrogenation with Raney Ni/H₂) with acylating agents (e.g., nicotinoyl chloride) to prevent decomposition .
- Low-Temperature Workup : Conduct reactions at 0–5°C and minimize exposure to light/air to reduce degradation .
Q. What strategies are effective for designing analogues to study structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the 6-position to enhance binding affinity .
- Side-Chain Diversity : Attach heteroaromatic rings (e.g., thienyl, pyridyl) via cross-coupling to explore hydrophobic pocket interactions .
- Bioisosteric Replacement : Replace Br with Cl or I to study halogen bonding effects .
Data Contradictions and Resolution
- Synthetic Yields : Sonogashira coupling yields (51% ) are lower than Suzuki reactions (96% ). This discrepancy may arise from alkyne stability or catalyst efficiency. Resolution: Optimize Cu co-catalyst loading or use microwave-assisted conditions.
- NH Proton Chemical Shifts : NH signals vary (δ 12.4–13.4 ppm ), likely due to solvent (DMSO vs. CDCl₃) or hydrogen bonding. Confirm assignments via deuterium exchange experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
